(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one (3S)-3-(Propan-2-yl)-1,4-diazepan-2-one
Brand Name: Vulcanchem
CAS No.: 1932571-31-7
VCID: VC17759011
InChI: InChI=1S/C8H16N2O/c1-6(2)7-8(11)10-5-3-4-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1
SMILES:
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one

CAS No.: 1932571-31-7

Cat. No.: VC17759011

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one - 1932571-31-7

Specification

CAS No. 1932571-31-7
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name (3S)-3-propan-2-yl-1,4-diazepan-2-one
Standard InChI InChI=1S/C8H16N2O/c1-6(2)7-8(11)10-5-3-4-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1
Standard InChI Key IVKXSIOJGWJYDA-ZETCQYMHSA-N
Isomeric SMILES CC(C)[C@H]1C(=O)NCCCN1
Canonical SMILES CC(C)C1C(=O)NCCCN1

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one consists of a diazepanone core—a seven-membered ring containing two nitrogen atoms and one ketone group. The stereochemistry at the third position is defined by the (S)-configuration, with a propan-2-yl (isopropyl) substituent introducing steric bulk. The ring adopts a boat-like conformation to minimize strain, as inferred from analogous diazepanone derivatives .

Table 1: Fundamental Physicochemical Properties

PropertyValue
CAS Number2090218-87-2
Molecular FormulaC8H16N2O\text{C}_8\text{H}_{16}\text{N}_2\text{O}
Molecular Weight156.23 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Data gaps in thermophysical properties highlight the need for further experimental characterization .

Synthesis and Reaction Pathways

General Strategies for Diazepanone Synthesis

The synthesis of 1,4-diazepan-2-ones typically involves cyclization reactions between diamines and carbonyl-containing precursors. A notable method employs ketimine intermediates reacting with aldehydes in the presence of Keggin-type heteropolyacids (HPAs), which catalyze the formation of the diazepane ring with high efficiency . For example, phosphomolybdic acid (H3PMo12O40\text{H}_3\text{PMo}_{12}\text{O}_{40}) and phosphotungstic acid (H3PW12O40\text{H}_3\text{PW}_{12}\text{O}_{40}) have been used to achieve yields exceeding 80% for analogous compounds under mild conditions .

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR: Expected signals include a downfield singlet for the ketone-proximate methylene group (δ\delta 3.6–4.0 ppm), multiplet resonances for the isopropyl group (δ\delta 1.0–1.5 ppm), and broad peaks for the NH protons .

  • 13C^{13}\text{C} NMR: The ketone carbon should appear near δ\delta 210 ppm, with the diazepane ring carbons resonating between δ\delta 40–60 ppm .

Mass Spectrometry:
Electrospray ionization (ESI-MS) would likely produce a prominent [M+H]+[ \text{M} + \text{H} ]^+ ion at m/zm/z 157.1, consistent with its molecular weight .

Challenges and Future Directions

Knowledge Gaps

Critical data missing include:

  • Thermodynamic properties (e.g., melting point, solubility).

  • Catalytic asymmetric synthesis protocols.

  • Direct biological screening results.

Research Opportunities

  • Stereoselective Synthesis: Developing enantioselective routes using HPA catalysts .

  • Pharmacological Profiling: Screening against GPCRs (e.g., melanocortin receptors) based on structural similarity to patented compounds .

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